molecular formula C4H4O2S B1594186 Thiolane-2,5-dione CAS No. 3194-60-3

Thiolane-2,5-dione

Cat. No. B1594186
CAS RN: 3194-60-3
M. Wt: 116.14 g/mol
InChI Key: INKIPSJJIQBVKP-UHFFFAOYSA-N
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Description

Thiolane-2,5-dione, also known as dihydro-2,5-thiophenedione, is a five-membered ring compound with the molecular formula C₄H₄O₂S. It contains two double bonds and two thioester groups. The structure of thiolane-2,5-dione is shown below:





  • Synthesis Analysis

    Thiolane-2,5-dione can be synthesized through various methods, including condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis.





  • Molecular Structure Analysis

    Thiolane-2,5-dione has a five-membered ring containing one sulfur atom. It exhibits a deep LUMO energy level and a relatively low-lying HOMO energy level.





  • Chemical Reactions Analysis

    Thiolane-2,5-dione can participate in various chemical reactions due to its thioester groups. For example, it can undergo ring-opening polymerization to form polymeric materials.





  • Physical And Chemical Properties Analysis



    • Density: 1.4 g/cm³

    • Boiling Point: 144.4 °C

    • Flash Point: 48.8 °C

    • Molar Refractivity: 26.9 cm³/mol

    • Polar Surface Area: 59 Ų




  • Scientific Research Applications

    1. Base-induced Photoreactions

    • Application Summary: Thiolane-2,5-dione and its derivatives are used in base-induced photoreactions. These reactions involve the irradiation of Thiolane-2,5-dione in methanol in the presence of bases, which induces reductive ring cleavage to give β,β′-diketo esters .
    • Methods of Application: The base-induced reductive ring cleavage was also observed in aprotic solvents, such as acetonitrile or acetone .
    • Results: The irradiation of Thiolane-2,5-dione in water in the presence of bases induced a rearrangement of the carbon skeleton to give succinic thioanhydrides, γ-keto amides or succinamides, along with the reduction products .

    2. Synthesis of Thiophene Derivatives

    • Application Summary: Thiophene derivatives, including Thiolane-2,5-dione, play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application: Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • Results: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

    3. Hg2+ Colorimetric Chemosensor

    • Application Summary: Thiolane-2,5-dione is used in the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, which act as colorimetric chemosensors for Hg2+ .
    • Methods of Application: The synthesis involves the use of Fe3O4@SiO2@(BuSO3H)3 .
    • Results: The resulting chromeno[d]pyrimidine-2,5-dione/thione derivatives can be used as a colorimetric chemosensor for Hg2+ .

    4. Proteomics Research

    • Application Summary: Thiolane-2,5-dione is used in proteomics research .
    • Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .
    • Results: The outcomes of this research can also vary widely, but the use of Thiolane-2,5-dione can contribute to a deeper understanding of protein structure and function .

    5. Corrosion Inhibitors

    • Application Summary: Thiophene derivatives, including Thiolane-2,5-dione, are used as corrosion inhibitors .
    • Methods of Application: These compounds can be applied to metal surfaces to prevent corrosion .
    • Results: The use of these inhibitors can significantly extend the lifespan of metal components, reducing costs and improving reliability .

    6. Organic Semiconductors

    • Application Summary: Thiophene-mediated molecules, including Thiolane-2,5-dione, play a prominent role in the advancement of organic semiconductors .
    • Methods of Application: These molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
    • Results: The use of these organic semiconductors can lead to the development of more efficient and flexible electronic devices .

    7. Thiol-ene “Click” Reactions

    • Application Summary: Thiolane-2,5-dione is used in thiol-ene “click” reactions, which are a type of chemical reaction used in polymer and materials synthesis .
    • Methods of Application: These reactions are typically initiated by radicals and can be used to create complex, highly functional molecules .
    • Results: The use of thiol-ene “click” reactions has had a transformational effect on synthesis in areas as diverse as polymers and materials, small molecule organic chemistry, and drug discovery .

    8. Synthesis of 2,5-Disubstituted Thiophenes

    • Application Summary: Thiolane-2,5-dione is used in the synthesis of 2,5-disubstituted thiophenes .
    • Methods of Application: The synthesis involves the addition of sodium triisopropylsilanethiolate to 1,3-diynes .
    • Results: The reaction mechanism goes toward sulfur heterocyclization and 1,3-migration of silicon in DMF solution .

    9. Proteomics Research

    • Application Summary: Thiolane-2,5-dione is used in proteomics research .
    • Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .
    • Results: The outcomes of this research can also vary widely, but the use of Thiolane-2,5-dione can contribute to a deeper understanding of protein structure and function .

    Safety And Hazards

    Thiolane-2,5-dione is not classified as a hazardous substance. However, always follow safety precautions when handling chemicals.




  • Future Directions

    Researchers are exploring the reversible polymerization of 1,2-dithiolanes for dynamic materials and smart devices. Further investigations into the properties and applications of thiolane-based polymers are needed12.




    Remember that this analysis is based on available information, and further research may reveal additional insights. 🌟


    properties

    IUPAC Name

    thiolane-2,5-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H4O2S/c5-3-1-2-4(6)7-3/h1-2H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    INKIPSJJIQBVKP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(=O)SC1=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H4O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60318613
    Record name thiolane-2,5-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60318613
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    116.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Thiolane-2,5-dione

    CAS RN

    3194-60-3
    Record name Dihydro-2,5-thiophenedione
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3194-60-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name NSC 333175
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194603
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name NSC333175
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333175
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name thiolane-2,5-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60318613
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    8
    Citations
    AK Mapp, PB Dervan - Tetrahedron Letters, 2000 - Elsevier
    A one-pot procedure for the synthesis of thioesters from primary amines is reported. Polyamides containing one or more primary amines were prepared by solid-phase synthesis and …
    Number of citations: 33 www.sciencedirect.com
    AK Mapp, AZ Ansari, M Ptashne… - Proceedings of the …, 2000 - National Acad Sciences
    Eukaryotic transcriptional activators are minimally comprised of a DNA binding domain and a separable activation domain; most activator proteins also bear a dimerization module. We …
    Number of citations: 299 www.pnas.org
    MJ Kates, JH Schauble - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
    Reaction of five‐membered ring anhydrides with sodium sulfide has previously been employed for synthesis of the corresponding thioanhydrides in low yields. Re‐examination of the …
    Number of citations: 13 onlinelibrary.wiley.com
    DA Alves, D Esser, RJ Broadbridge… - Journal of Peptide …, 2003 - Wiley Online Library
    The process of native chemical ligation (NCL) is well described in the literature. An N‐terminal cysteine‐containing peptide reacts with a C‐terminal thioester‐containing peptide to yield …
    Number of citations: 8 onlinelibrary.wiley.com
    K Peneva - 2008 - openscience.ub.uni-mainz.de
    Studies of organic fluorescent dyes are experiencing a renaissance related to the increasing demands posed by new microscopy techniques for high resolution and high sensitivity. …
    Number of citations: 1 openscience.ub.uni-mainz.de
    DT Elmore - AMINO ACIDS PEPTIDES AND PROTEINS, 2002 - books.google.com
    In contrast to the previous review, 1 there was a plethora of review articles in 2000 related to this subject. Some2" 12 cover various aspects of peptide synthesis whereas others are …
    Number of citations: 17 books.google.com
    PG Alluri - 2006 - utswmed-ir.tdl.org
    Aberrant gene expression patterns have been implicated in several pathological states. Synthetic molecules capable of functionally mimicking native transcription factors and regulating …
    Number of citations: 3 utswmed-ir.tdl.org
    K Peneva, K Gundlach, A Herrmann… - Organic & …, 2010 - pubs.rsc.org
    Employing the utility of the native chemical ligation, site-specific attachment of an ultrastable perylene dye to a derivative of the major light-harvesting complex (LHCII) was demonstrated…
    Number of citations: 10 pubs.rsc.org

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